Benzoic acid--5-{[tert-butyl(dimethyl)silyl]oxy}pentan-1-ol (1/1)
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Overview
Description
Benzoic acid–5-{[tert-butyl(dimethyl)silyl]oxy}pentan-1-ol (1/1) is a compound that combines the structural features of benzoic acid and a silyl-protected alcohol. This compound is often used in organic synthesis due to its unique properties, which include the ability to act as a protecting group for alcohols, thereby preventing unwanted reactions during complex synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid–5-{[tert-butyl(dimethyl)silyl]oxy}pentan-1-ol typically involves the protection of the hydroxyl group in pentan-1-ol using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The protected alcohol is then coupled with benzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.
Reduction: Reduction reactions can target the benzoic acid moiety, converting it to benzyl alcohol.
Substitution: The silyl-protected hydroxyl group can be deprotected under acidic conditions, allowing for further substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Acidic conditions using reagents like hydrochloric acid or trifluoroacetic acid for deprotection.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Deprotected alcohols and their subsequent derivatives
Scientific Research Applications
Benzoic acid–5-{[tert-butyl(dimethyl)silyl]oxy}pentan-1-ol is used in various fields of scientific research:
Chemistry: As a protecting group for alcohols in multi-step organic synthesis.
Biology: In the synthesis of biologically active molecules where selective protection and deprotection of functional groups are required.
Medicine: In the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Used in the production of fine chemicals and specialty materials
Mechanism of Action
The compound exerts its effects primarily through the protection of hydroxyl groups. The tert-butyl(dimethyl)silyl group provides steric hindrance, preventing unwanted reactions at the hydroxyl site. This protection is reversible, allowing for selective deprotection under specific conditions, which is crucial in multi-step synthetic processes .
Comparison with Similar Compounds
- 5-(tert-Butyldimethylsilyloxy)-1-pentanol
- (tert-Butyldimethylsilyloxy)acetaldehyde
- Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester
Comparison: Benzoic acid–5-{[tert-butyl(dimethyl)silyl]oxy}pentan-1-ol is unique due to its combination of a benzoic acid moiety and a silyl-protected alcohol. This dual functionality allows it to serve as both a protecting group and a reactive intermediate in organic synthesis. Similar compounds may lack this dual functionality, making benzoic acid–5-{[tert-butyl(dimethyl)silyl]oxy}pentan-1-ol particularly valuable in complex synthetic routes .
Properties
CAS No. |
321884-17-7 |
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Molecular Formula |
C18H32O4Si |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
benzoic acid;5-[tert-butyl(dimethyl)silyl]oxypentan-1-ol |
InChI |
InChI=1S/C11H26O2Si.C7H6O2/c1-11(2,3)14(4,5)13-10-8-6-7-9-12;8-7(9)6-4-2-1-3-5-6/h12H,6-10H2,1-5H3;1-5H,(H,8,9) |
InChI Key |
ZBZWJYRCNDIHOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCO.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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